molecular formula C2H7HgO B15195345 Ethylhydroxymercury CAS No. 107-28-8

Ethylhydroxymercury

Cat. No.: B15195345
CAS No.: 107-28-8
M. Wt: 247.67 g/mol
InChI Key: ANVXNTXJGMBLMW-UHFFFAOYSA-N
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Description

Ethylhydroxymercury is an organomercury compound with the chemical formula C₂H₆HgO. It is a derivative of ethylmercury, where a hydroxyl group is attached to the mercury atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylhydroxymercury can be synthesized through the reaction of ethylmercury chloride with sodium hydroxide. The reaction typically occurs under mild conditions, with the ethylmercury chloride being dissolved in an aqueous solution and then treated with sodium hydroxide to yield this compound and sodium chloride as a byproduct.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling and control of reaction conditions to ensure the purity and yield of the final product. The use of high-purity reagents and controlled environments is crucial to avoid contamination and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethylhydroxymercury undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form ethylmercury oxide.

    Reduction: It can be reduced back to ethylmercury under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are typically used for substitution reactions.

Major Products Formed

    Oxidation: Ethylmercury oxide.

    Reduction: Ethylmercury.

    Substitution: Ethylmercury halides (e.g., ethylmercury chloride, ethylmercury bromide).

Scientific Research Applications

Ethylhydroxymercury has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving the interaction of mercury compounds with biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: Utilized in the production of certain types of sensors and analytical instruments.

Mechanism of Action

The mechanism of action of ethylhydroxymercury involves its interaction with thiol groups in proteins and enzymes. This interaction can inhibit the activity of certain enzymes by binding to their active sites, leading to a disruption of normal cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components.

Comparison with Similar Compounds

Ethylhydroxymercury is similar to other organomercury compounds such as methylmercury and phenylmercury. it is unique in its specific interactions with biological molecules and its distinct chemical reactivity.

Similar Compounds

    Methylmercury: Known for its high toxicity and bioaccumulation in the environment.

    Phenylmercury: Used in various industrial applications and as a preservative in some products.

    Dimethylmercury: Extremely toxic and used primarily in research settings.

This compound stands out due to its specific hydroxyl group, which imparts unique chemical properties and reactivity compared to other organomercury compounds.

Properties

CAS No.

107-28-8

Molecular Formula

C2H7HgO

Molecular Weight

247.67 g/mol

IUPAC Name

ethylmercury;hydrate

InChI

InChI=1S/C2H5.Hg.H2O/c1-2;;/h1H2,2H3;;1H2

InChI Key

ANVXNTXJGMBLMW-UHFFFAOYSA-N

Canonical SMILES

CC[Hg].O

Origin of Product

United States

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